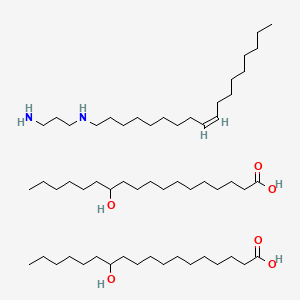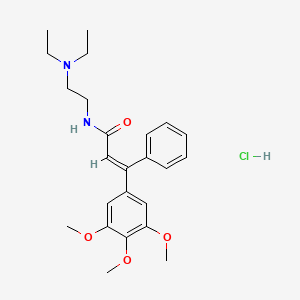
13-Docosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- is a chemical compound that belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is structurally related to vanillin, a well-known flavoring agent, and is characterized by the presence of a long aliphatic chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
-
Step 1: Formation of the Intermediate
- React 4-hydroxy-3-methoxybenzaldehyde with an amine in the presence of a catalyst such as sodium borohydride.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
-
Step 2: Formation of the Final Product
- The intermediate formed in the first step is then reacted with a long-chain fatty acid, such as docosenoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
- The reaction is carried out at room temperature for 24-48 hours to yield N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers, depending on the substituent used.
Aplicaciones Científicas De Investigación
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a role in pain perception and inflammation. By binding to this receptor, the compound can modulate its activity and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide
Uniqueness
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- is unique due to its long aliphatic chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature influences its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
95548-17-7 |
|---|---|
Fórmula molecular |
C30H51NO3 |
Peso molecular |
473.7 g/mol |
Nombre IUPAC |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]docos-13-enamide |
InChI |
InChI=1S/C30H51NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(33)31-26-27-23-24-28(32)29(25-27)34-2/h10-11,23-25,32H,3-9,12-22,26H2,1-2H3,(H,31,33)/b11-10- |
Clave InChI |
JHBDBWRBUIIWSE-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




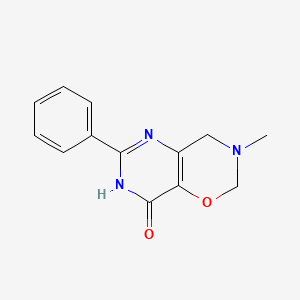

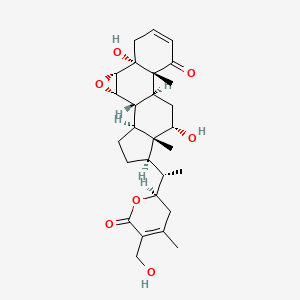

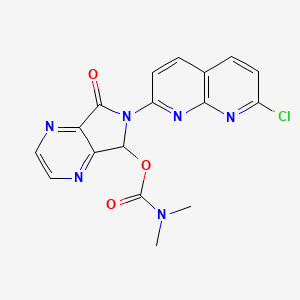
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)

